5-Bromo-3-nitroimidazo[1,2-a]pyridine
Overview
Description
5-Bromo-3-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is characterized by the presence of a bromine atom at the 5-position and a nitro group at the 3-position on the imidazo[1,2-a]pyridine ring system. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-nitroimidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the bromination of imidazo[1,2-a]pyridine derivatives followed by nitration. For instance, starting from 3-nitroimidazo[1,2-a]pyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow processes and large-scale batch reactions. These methods ensure high yield and purity of the compound, which is essential for its application in various fields .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-nitroimidazo[1,2-a]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with various nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The nitro group at the 3-position can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Coupling: Palladium catalysts with boronic acids and bases like potassium phosphate.
Major Products Formed
Substitution Products: Various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.
Reduction Products: 5-Bromo-3-aminoimidazo[1,2-a]pyridine.
Coupling Products: Biaryl derivatives with extended conjugation.
Scientific Research Applications
Medicinal Chemistry: It has shown promising activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic structures.
Biological Research: It is used in the study of enzyme inhibition and as a probe for biological pathways.
Industrial Applications: The compound is utilized in the development of new materials and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-3-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in the context of its antituberculosis activity, the compound is believed to inhibit key enzymes involved in the biosynthesis of essential bacterial components. The nitro group can undergo bioreductive activation, leading to the formation of reactive intermediates that damage bacterial DNA and proteins .
Comparison with Similar Compounds
Similar Compounds
3-Nitroimidazo[1,2-a]pyridine: Lacks the bromine atom at the 5-position but shares the nitro group at the 3-position.
5-Bromoimidazo[1,2-a]pyridine: Lacks the nitro group at the 3-position but has the bromine atom at the 5-position.
Uniqueness
5-Bromo-3-nitroimidazo[1,2-a]pyridine is unique due to the presence of both the bromine and nitro groups, which confer distinct reactivity and biological activity. This dual functionalization allows for diverse chemical modifications and enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
5-bromo-3-nitroimidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-2-1-3-6-9-4-7(10(5)6)11(12)13/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZPCMFBRFEPSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40550150 | |
Record name | 5-Bromo-3-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40550150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111753-05-0 | |
Record name | 5-Bromo-3-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40550150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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